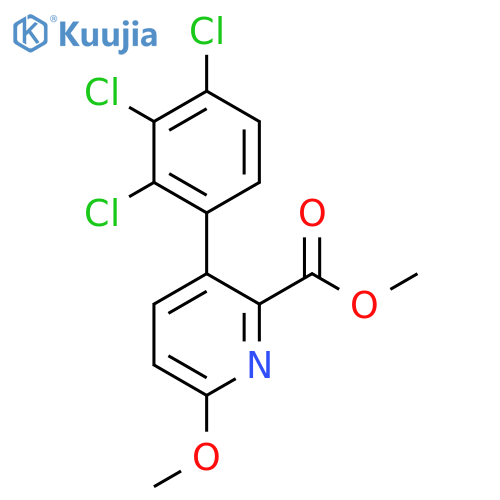Cas no 1361610-68-5 (Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate)

1361610-68-5 structure
商品名:Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate
CAS番号:1361610-68-5
MF:C14H10Cl3NO3
メガワット:346.593101024628
CID:4793714
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate
-
- インチ: 1S/C14H10Cl3NO3/c1-20-10-6-4-8(13(18-10)14(19)21-2)7-3-5-9(15)12(17)11(7)16/h3-6H,1-2H3
- InChIKey: WLVWEKJDLHYZTA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1=CC=C(N=C1C(=O)OC)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 48.4
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030382-500mg |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
| Alichem | A013030382-1g |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
| Alichem | A013030382-250mg |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 250mg |
475.20 USD | 2021-05-31 |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
1361610-68-5 (Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate) 関連製品
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
